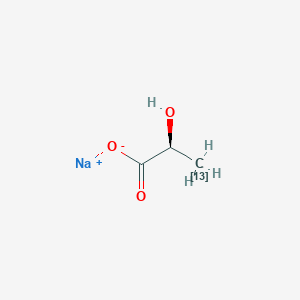
Ethyl-5-Tetrazolcarboxylat
Übersicht
Beschreibung
Ethyl Tetrazole-5-Carboxylate (ETC) is a chemical compound that has been used for a variety of applications in the scientific and medical fields. It is a five-carbon carboxylic acid with a single nitrogen atom attached to the end of the chain. It is an important intermediate in the synthesis of several important compounds such as ethyl esters, ethyl amines, and ethyl amides. ETC has a wide range of applications in the laboratory, including synthesis, research, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Klickchemie
Ethyl-5-Tetrazolcarboxylat: wird in der Klickchemie verwendet, um schnell Substanzen mit einer Vielzahl von Anwendungen zu erzeugen, insbesondere in den Bereichen Medizin und Pharmazie . Dieser Ansatz wird für seine Effizienz und die Fähigkeit geschätzt, Reaktionen unter milden Bedingungen durchzuführen, was für die Erhaltung der Integrität empfindlicher biologischer Moleküle entscheidend ist.
Synthese von Metallkomplexen
Die Verbindung dient als Ligand bei der Synthese von Metallkomplexen. So wurde es beispielsweise zur Herstellung von Komplexen mit Cu(II), Zn(II), Pb(II) und Cd(II) Ionen verwendet . Diese Komplexe können verschiedene Anwendungen haben, darunter Katalyse, Materialwissenschaften und als Modelle zur Untersuchung von Metalloenzymen.
Medizinische Chemie
In der medizinischen Chemie werden This compound-Derivate als Bioisostere für Carbonsäuren untersucht. Sie sind in klinischen Medikamenten wie Losartan, Cefazolin und Alfentanil enthalten, was die Vielseitigkeit dieser Verbindung im Arzneimittelentwurf zeigt .
Entzündungshemmende Mittel
Forscher haben neuartige N-substituierte Tetrazole mit entzündungshemmenden Eigenschaften synthetisiert, wobei This compound als Ausgangsmaterial verwendet wurde . Dies unterstreicht sein Potenzial bei der Entwicklung neuer Therapeutika.
Oligonukleotidsynthese
Die Verbindung wird in der Oligonukleotidsynthese als saurer Aktivator des Kupplungsprozesses eingesetzt . Dies ist unerlässlich für die Synthese von DNA- und RNA-Sequenzen, was Auswirkungen auf die genetische Forschung und Therapie hat.
Umweltfreundliche Syntheseansätze
Die Synthese von Tetrazolderivaten, einschließlich This compound, kann mit umweltfreundlichen Verfahren durchgeführt werden. Zu diesen Methoden gehören die Verwendung von Wasser als Lösungsmittel und andere gemäßigte, ungiftige Bedingungen, die den Prinzipien der grünen Chemie entsprechen .
Molekular-Docking-Studien
This compound: und seine Derivate werden in Molekular-Docking-Studien verwendet, um die Wechselwirkung zwischen Molekülen und ihren Zielproteinen vorherzusagen. Dies ist entscheidend für das Verständnis der Wirkungsweise von Medikamenten und für die Entwicklung neuer Medikamente mit besserer Wirksamkeit und reduzierten Nebenwirkungen .
Wirkmechanismus
Target of Action
Ethyl Tetrazole-5-Carboxylate, also known as Ethyl 1H-tetrazole-5-carboxylate, is a chemical compound with the molecular formula C4H6N4O2 Tetrazole derivatives are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar) driven medicinal chemistry analogue syntheses .
Mode of Action
It’s known that tetrazole and carboxylate anions give rise to electrostatic potentials (esp) that show a significant local similarity in the disposition of four coplanar local minima at positions consistent with lone pairs . This suggests that the tetrazole ring in the compound might interact with its targets in a similar way to carboxylic acids.
Biochemical Pathways
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that Ethyl Tetrazole-5-Carboxylate might affect similar biochemical pathways as those influenced by carboxylic acids.
Pharmacokinetics
The tetrazole moiety is known to be metabolically more stable than the carboxylic acid group . This could potentially impact the bioavailability of Ethyl Tetrazole-5-Carboxylate, making it more resistant to biological degradation.
Result of Action
Tetrazoles are known to exhibit various pharmacological activities like hypotensive, antiviral, antimicrobial, antiallergic, nootropic, cryostatic and also some more biological activities . This suggests that Ethyl Tetrazole-5-Carboxylate might have similar effects.
Action Environment
It’s known that the tetrazole ring is considered a biomimic of the carboxylic acid functional group , suggesting that similar environmental factors might influence its action.
Safety and Hazards
Zukünftige Richtungen
Tetrazoles are being actively studied for their potential applications in various fields . They are used in the development of modern drugs, explosives, rocket fuel, gas generating compositions, and as effective complexones and corrosion inhibitors . The research devoted to the synthetic methods, molecular structure, physicochemical properties, and application of tetrazoles is constantly increasing .
Biochemische Analyse
Biochemical Properties
Ethyl Tetrazole-5-Carboxylate exhibits potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . It has been used in various drug pharmacophores as a suitable replacement of the carboxylic acid moiety
Metabolic Pathways
Tetrazolic acids have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids .
Eigenschaften
IUPAC Name |
ethyl 2H-tetrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-2-10-4(9)3-5-7-8-6-3/h2H2,1H3,(H,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEHAOGLPHSQSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427236 | |
| Record name | Ethyl Tetrazole-5-Carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55408-10-1 | |
| Record name | Ethyl Tetrazole-5-Carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Eethyl 1H-tetrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structures obtained for the Manganese and Zinc complexes with Ethyl Tetrazole-5-Carboxylate?
A1: Determining the crystal structures of the Manganese [] and Zinc [] complexes with Ethyl Tetrazole-5-Carboxylate provides crucial insights into how this ligand coordinates with metal ions. Both complexes exhibit a distorted octahedral geometry around the metal center, with Ethyl Tetrazole-5-Carboxylate acting as a bidentate ligand through its nitrogen atoms. Understanding these structural features is essential for comprehending the complexes' properties, including their photoluminescence and potential applications as functional materials.
Q2: How does Ethyl Tetrazole-5-Carboxylate contribute to the photoluminescent properties of the complexes described in the research?
A2: While the research primarily focuses on structural elucidation, it does mention that the complexes exhibit photoluminescence. [] Further investigation is needed to ascertain the specific role of Ethyl Tetrazole-5-Carboxylate in this phenomenon. Possibilities include influencing the electronic transitions within the complex or facilitating energy transfer processes.
Q3: Are there different stable forms of Ethyl Tetrazole-5-Carboxylate?
A3: Yes, Ethyl Tetrazole-5-Carboxylate can exist in different tautomeric forms, specifically 1H- and 2H- tautomers. [] These tautomers differ in the position of a hydrogen atom within the tetrazole ring. The specific tautomeric form present can influence the compound's reactivity and coordination behavior.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)


![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)
methanone](/img/structure/B52461.png)



